molecular formula C4H6IN3 B2713863 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE CAS No. 1354705-70-6; 37599-58-9

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE

Cat. No.: B2713863
CAS No.: 1354705-70-6; 37599-58-9
M. Wt: 223.017
InChI Key: AIPGQXCROCBMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 4 and a methanamine group at position 5 makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with 1,3-diketones or their equivalents, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can produce imines or nitriles .

Scientific Research Applications

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methanamine group can form specific interactions with active sites, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at position 4 and the methanamine group at position 5 provides unique opportunities for further functionalization and application in various fields .

Properties

CAS No.

1354705-70-6; 37599-58-9

Molecular Formula

C4H6IN3

Molecular Weight

223.017

IUPAC Name

(4-iodo-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C4H6IN3/c5-3-2-7-8-4(3)1-6/h2H,1,6H2,(H,7,8)

InChI Key

AIPGQXCROCBMNM-UHFFFAOYSA-N

SMILES

C1=NNC(=C1I)CN

solubility

not available

Origin of Product

United States

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